molecular formula C13H19NO2 B4522763 n-(1-(2-Methoxyphenyl)ethyl)isobutyramide

n-(1-(2-Methoxyphenyl)ethyl)isobutyramide

Cat. No.: B4522763
M. Wt: 221.29 g/mol
InChI Key: WVOTZMNWSORPEZ-UHFFFAOYSA-N
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Description

N-(1-(2-Methoxyphenyl)ethyl)isobutyramide is an isobutyramide derivative featuring a 2-methoxyphenethyl substituent.

Properties

IUPAC Name

N-[1-(2-methoxyphenyl)ethyl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-9(2)13(15)14-10(3)11-7-5-6-8-12(11)16-4/h5-10H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOTZMNWSORPEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC(C)C1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(1-(2-Methoxyphenyl)ethyl)isobutyramide typically involves the reaction of 2-methoxyphenylacetic acid with isobutyryl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine to form the final amide product. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger quantities of the starting materials and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: n-(1-(2-Methoxyphenyl)ethyl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.

    Reduction: The amide group can be reduced to form an amine, which can further undergo alkylation or acylation reactions.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium iodide (NaI) in acetone or other polar aprotic solvents.

Major Products:

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: n-(1-(2-Methoxyphenyl)ethyl)isobutyramide is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound is used to study the effects of methoxyphenyl derivatives on cellular processes. It can be used as a model compound to investigate the interactions between small molecules and biological macromolecules.

Medicine: this compound has potential applications in medicinal chemistry. It can be used as a lead compound for the development of new drugs targeting specific biological pathways. Its amide moiety allows for the formation of hydrogen bonds with biological targets, enhancing its binding affinity and specificity.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the formulation of coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of n-(1-(2-Methoxyphenyl)ethyl)isobutyramide involves its interaction with specific molecular targets in biological systems. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the amide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Comparison with n-Butyramide and Isobutyramide

  • Structural Differences: n-Butyramide (CH₃CH₂CH₂CONH₂) and isobutyramide ((CH₃)₂CHCONH₂) lack aromatic substituents, unlike N-(1-(2-Methoxyphenyl)ethyl)isobutyramide.
  • Biological Activity: Proliferation Inhibition: In erythroleukemia cells, n-butyramide is a stronger inhibitor of proliferation (IC₅₀ ~2 mM) than isobutyramide (IC₅₀ ~5 mM) . Hemoglobin Induction: n-Butyramide induces hemoglobin synthesis at 5 mM, while isobutyramide shows weaker differentiation effects . Structural complexity in the target compound could modulate differentiation pathways differently. Histone Deacetylase (HDAC) Inhibition: Both n-butyramide and isobutyramide are weaker HDAC inhibitors compared to butyrate (IC₅₀ ~0.5 mM vs. ~0.1 mM for butyrate) . The 2-methoxy group may alter HDAC binding, but this requires experimental validation.

Comparison with 4-Fluoroisobutyrylfentanyl (4F-iBF)

  • Structural Differences: 4F-iBF (N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide) includes a piperidine ring and 4-fluorophenyl group, contrasting with the 2-methoxyphenethyl group in the target compound .
  • Pharmacological Implications: 4F-iBF, as a fentanyl analog, exhibits µ-opioid receptor agonism . The absence of a piperidine ring in this compound suggests divergent pharmacological targets, possibly non-opioid receptors or enzymes.

Comparison with n-(2-Methoxy-5-sulfamoylphenyl)isobutyramide

  • Structural Differences :

    • The sulfamoyl group at the 5-position in n-(2-Methoxy-5-sulfamoylphenyl)isobutyramide enhances hydrogen-bonding capacity and solubility compared to the target compound’s simpler 2-methoxy substitution .
  • Potential Applications: Sulfamoyl-containing analogs are often explored for antimicrobial or diuretic applications , whereas the target compound’s lack of this group may shift its utility toward CNS or anticancer applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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